molecular formula C25H29N3O5 B6571060 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-propylpentanamide CAS No. 1021251-70-6

5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-propylpentanamide

Cat. No.: B6571060
CAS No.: 1021251-70-6
M. Wt: 451.5 g/mol
InChI Key: MIPSIAFOPQDPTM-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazolin-2,4-dione core, a bicyclic structure with two ketone groups at positions 2 and 4, which is substituted at position 3 by a pentanamide chain (N-propyl) and at position 1 by a benzyl group derived from 5-formyl-2-methoxyphenyl. The quinazolinone scaffold is a well-known pharmacophore in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and antimicrobial effects . The 5-formyl-2-methoxyphenyl substituent introduces a reactive aldehyde group and a methoxy moiety, which may enhance binding interactions or modulate solubility.

Properties

IUPAC Name

5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-propylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-3-13-26-23(30)10-6-7-14-27-24(31)20-8-4-5-9-21(20)28(25(27)32)16-19-15-18(17-29)11-12-22(19)33-2/h4-5,8-9,11-12,15,17H,3,6-7,10,13-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPSIAFOPQDPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=C(C=CC(=C3)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-propylpentanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazolinone core with a pentanamide side chain and a formyl-methoxyphenyl moiety. Its molecular formula is C27H27N3O5SC_{27}H_{27}N_{3}O_{5}S with a molecular weight of 505.6 g/mol. The structural components contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC27H27N3O5S
Molecular Weight505.6 g/mol
IUPAC Name5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl}-N-propylpentanamide
InChI KeyQEJHELZKQGEERO-UHFFFAOYSA-N

Antitumor Activity

Research indicates that compounds related to quinazolinones exhibit significant antitumor activity. For instance, studies have demonstrated that derivatives of quinazolinone can inhibit cell proliferation in various cancer cell lines. The compound's structure allows it to interact with specific molecular targets, potentially leading to apoptosis in cancer cells.

  • Case Study : A study assessing the activity of similar quinazolinone derivatives found that they exhibited cytotoxic effects on lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating moderate to high efficacy against these cells .

Antimicrobial Properties

Compounds with similar structural features have also shown promising antimicrobial activities. The presence of the methoxy and formyl groups may enhance the interaction with microbial cell membranes or specific enzymes.

  • Research Findings : In vitro assays have indicated that certain quinazolinone derivatives possess antibacterial properties, making them potential candidates for developing new antibiotics .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The quinazolinone core may inhibit key enzymes involved in cancer cell metabolism.
  • DNA Interaction : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinazolinone Core : Achieved through cyclization reactions.
  • Introduction of Functional Groups : Using methods like Vilsmeier-Haack for formylation and methylation for methoxy group introduction.
  • Final Assembly : Coupling reactions to attach the pentanamide chain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules (AV8 and AV6) from the literature, focusing on physicochemical properties and spectral data:

Parameter Target Compound AV8 AV6
IUPAC Name 5-{1-[(5-Formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-propylpentanamide 2-isopropyl-5-methylphenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methyl butanoate 4-formylphenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methyl butanoate
Molecular Formula Not explicitly provided (estimated: ~C₃₀H₃₄N₄O₅) C₃₄H₄₁N₅O₃ C₃₁H₃₃N₅O₄
Molecular Weight ~554.62 g/mol (estimated) 567.72 g/mol 539.62 g/mol
Key Functional Groups Quinazolinone, formyl, methoxy, amide Tetrazole, ester, amide, isopropyl Tetrazole, ester, amide, formyl
Synthesis Yield Not reported 75% 74%
IR C=O Stretch (cm⁻¹) ~1700–1680 (quinazolinone diones) 1712 (ester C=O) 1723 (ester C=O)
¹H NMR Features Expected peaks: formyl (δ ~9.8–10.0), methoxy (δ ~3.8–4.0), amide NH (δ ~6.5–8.0) δ 0.77–0.89 (alkyl CH₃), δ 4.37 (CH₂-s), δ 7.25–7.64 (aromatic H) δ 0.81–0.96 (alkyl CH₃), δ 4.39 (CH₂-s), δ 7.19–7.20 (aromatic H)

Structural and Functional Insights:

Core Heterocycles: The target compound’s quinazolinone core differs from the tetrazole in AV8 and AV6. Quinazolinones are rigid, planar systems with hydrogen-bonding capacity via carbonyl groups, whereas tetrazoles act as carboxylic acid bioisosteres, enhancing metabolic stability .

Substituent Effects :

  • The 5-formyl group in the target compound and AV6 may facilitate Schiff base formation or covalent binding to biological targets, while AV8’s isopropyl/methyl substituents enhance steric bulk and lipophilicity.
  • The methoxy group in the target compound could improve solubility compared to AV8’s alkyl groups.

Amide vs. Ester Linkages: The target’s amide bond (N-propylpentanamide) offers hydrogen-bond donor/acceptor sites, contrasting with the ester linkages in AV8/AV6, which are more hydrolytically labile but may improve membrane permeability.

Spectral Data :

  • IR spectra for all compounds show strong C=O stretches (target: ~1700 cm⁻¹; AV8/AV6: 1712–1723 cm⁻¹), consistent with ketone/ester functionalities.
  • ¹H NMR data for AV8/AV6 highlight alkyl and aromatic protons, while the target’s spectrum would uniquely feature formyl and methoxy signals.

Synthetic Accessibility: AV8/AV6 were synthesized in ~75% yields via multi-step routes involving amidation and esterification. The target compound likely requires similar strategies, though the quinazolinone core may necessitate cyclization steps (e.g., via urea/thiourea intermediates) .

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